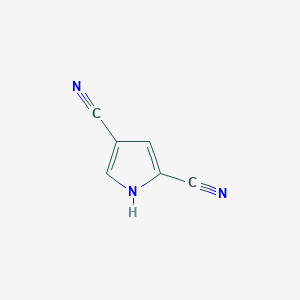

1H-吡咯-2,4-二甲腈

描述

1H-Pyrrole-2,4-dicarbonitrile, also known as 2-cyanopyrrole, is a chemical compound with the molecular formula C5H4N2. It appears as a colorless to pale yellow transparent liquid. The compound is characterized by its two cyano (CN) functional groups attached to the pyrrole ring. Its systematic name is 1H-pyrrole-2-carbonitrile, and it has CAS Registry Number 4513-94-4 .

Molecular Structure Analysis

The molecular structure of 1H-Pyrrole-2,4-dicarbonitrile consists of a pyrrole ring (a five-membered aromatic ring containing one nitrogen atom) with two cyano groups (-CN) attached at positions 2 and 4. The arrangement of atoms and bond angles can be further analyzed using spectroscopic techniques such as NMR (nuclear magnetic resonance) and X-ray crystallography .

Physical And Chemical Properties Analysis

科学研究应用

结构分析和合成

1H-吡咯-2,4-二甲腈因其独特的结构性质和合成方法而受到研究。与1H-吡咯-2,4-二甲腈密切相关的化合物1-氧代-1H-菲-2,3-二甲腈,通过NMR研究和X射线衍射进行了彻底分析,从而对其结构有了新的认识。这项研究提供了对涉及1H-吡咯-2,4-二甲腈等化合物的杂环支架形成的见解(Lenk等人,2014)。

化学转化

1H-吡咯-2,4-二甲腈已用于各种化学转化。例如,对吡咯和1-甲基吡咯的Vilsmeier-Haack反应经过改进,可以实现相应的2-腈的直接合成。氯磺酰异氰酸酯可以一步促进吡咯-2,4-二甲腈的合成,然后可以进一步还原为吡咯-2,4-二甲醛(Barnett、Anderson和Loader,1980)。

电催化和传感器应用

包括与1H-吡咯-2,4-二甲腈相关的吡咯衍生物正在探索其在电催化和传感器中的应用。对具有与1H-吡咯-2,4-二甲腈相似的结构的二茂铁取代的杯[4]吡咯的研究表明其作为阴离子电化学传感器的潜力,突出了CH⋯阴离子氢键的重要性(Gale等人,2001)。

缓蚀

对与1H-吡咯-2,4-二甲腈密切相关的1H-吡咯-2,5-二酮衍生物的研究表明,它们作为盐酸介质中碳钢腐蚀的有机缓蚀剂的效率。这项研究提供了对吡咯衍生物(包括1H-吡咯-2,4-二甲腈)作为缓蚀剂的潜力的见解(Zarrouk等人,2015)。

安全和危害

属性

IUPAC Name |

1H-pyrrole-2,4-dicarbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3N3/c7-2-5-1-6(3-8)9-4-5/h1,4,9H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYQGPAMUUQAEEM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC=C1C#N)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10341810 | |

| Record name | 1H-Pyrrole-2,4-dicarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10341810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

117.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

74023-87-3 | |

| Record name | 1H-Pyrrole-2,4-dicarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10341810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

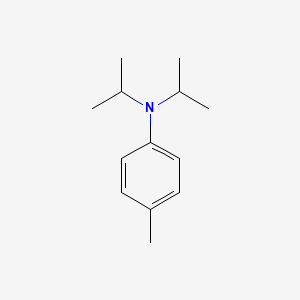

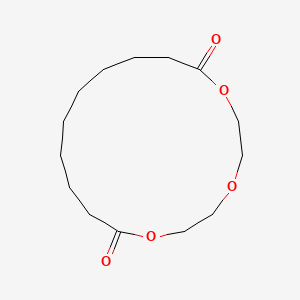

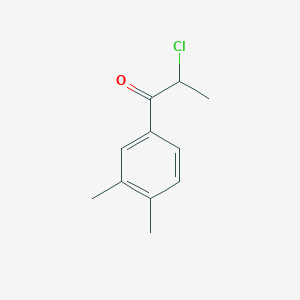

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

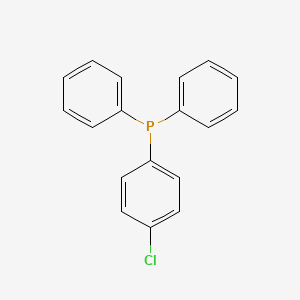

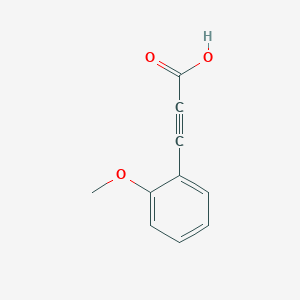

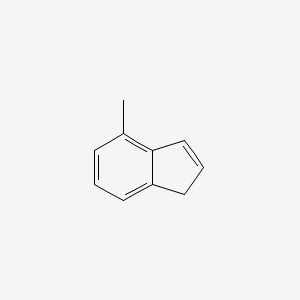

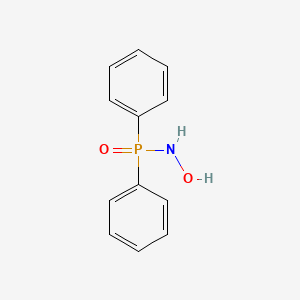

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-Phenylbenzo[d]thiazol-2-amine](/img/structure/B3056694.png)

![Silanamine, N-[bis(trimethylsilyl)ethenylidene]-1,1,1-trimethyl-](/img/structure/B3056701.png)

![[4-(3,4-Dimethylphenyl)-2-[[4-(methanesulfonamido)phenyl]methylcarbamothioylamino]butyl] 2,2-dimethylpropanoate](/img/structure/B3056706.png)

![N-[5-(4-nitrophenyl)sulfonyl-1,3-thiazol-2-yl]acetamide](/img/structure/B3056707.png)